molecular formula C30H29N3O4 B2967993 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921555-58-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2967993
CAS RN: 921555-58-0
M. Wt: 495.579
InChI Key: WQVGRZKKAJFRAW-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C30H29N3O4 and its molecular weight is 495.579. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Benzodioxol derivatives have shown various biological activities, including antimicrobial potentials. They have been evaluated against different types of bacterial strains such as Staphylococcus aureus , Escherichia coli , Enterococcus faecalis , and Pseudomonas aeruginosa .

Anticancer Potential

Some benzodioxol derivatives have been linked to cancer cell development and proliferation, indicating a potential role in anticancer research .

Antidiabetic Potential

Benzodioxol carboxamide derivatives have been investigated for their antidiabetic potential, which could be an area of application for the compound .

Analgesic Applications

The benzodioxole nucleus has been utilized in drug discovery for molecules with analgesic potentials .

Central Nervous System (CNS) Applications

4-Benzylpiperidine acts as a monoamine releasing agent and is most efficacious as a releaser of norepinephrine, which could indicate potential CNS applications .

Enzyme Inhibition

Benzylpiperidin derivatives have shown acetylcholinesterase inhibition activity, which is significant in treating diseases like Alzheimer’s .

Drug Synthesis

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction, suggesting that the compound could be valuable in synthesizing new drugs .

Metal Ion Chelating Activity

Some benzylpiperidin derivatives have shown metal ion chelating activity, which could be useful in research involving metal ions like copper or zinc .

In Vitro Biological Evaluation of Benzodioxol Derivatives - Springer Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents - MDPI Characterization and Investigation of Novel Benzodioxol Derivatives - MDPI In Vitro Biological Evaluation of Benzodioxol Derivatives - Springer 4-Benzylpiperidine - Wikipedia Synthesis and Bio-Evaluation of Benzylpiperidin Derivatives - Springer Piperidine Derivatives: Recent Advances in Synthetic Medicinal Blocks for Drugs Construction - MDPI

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4/c34-29(31-24-10-11-25-27(18-24)37-20-36-25)19-35-26-8-4-7-23-9-12-28(32-30(23)26)33-15-13-22(14-16-33)17-21-5-2-1-3-6-21/h1-12,18,22H,13-17,19-20H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVGRZKKAJFRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC6=C(C=C5)OCO6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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